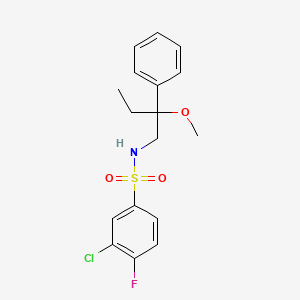

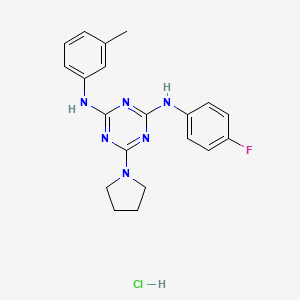

3-(4-chlorobenzyl)-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorobenzyl)-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O5 and its molecular weight is 490.9. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity

The synthesis of quinazoline-2,4(1H,3H)-dione derivatives, including those with substitutions that resemble the mentioned compound, has been explored for their bioactive potentials. These compounds exhibit a range of biological activities, which could include antitumor, antimicrobial, and anti-inflammatory properties. For instance, quinazoline derivatives have been evaluated for their antitumor activity towards various cell lines in vitro, showing significant potential due to their diverse biological activities (Maftei et al., 2013; Zhou et al., 2013).

Catalytic Synthesis

The synthesis techniques for quinazoline-2,4-diones have also been studied, focusing on green chemistry approaches. These methods aim to improve the synthesis efficiency of quinazoline derivatives using environmentally friendly conditions, such as catalytic systems that include carbon dioxide and base catalysts (Patil et al., 2008; Mizuno et al., 2007). These studies highlight the significance of quinazoline derivatives in the development of novel drugs and provide insights into sustainable synthetic methods.

Herbicidal Activity

Some quinazoline derivatives have been found to exhibit potent herbicidal activity, targeting specific enzymes crucial for plant growth. This suggests potential applications in agriculture, where such compounds could be developed as new herbicides to manage weed resistance (He et al., 2020). The structure-activity relationship (SAR) studies of these compounds provide valuable information for designing effective and selective herbicidal agents.

Antimicrobial and Anti-inflammatory Potential

Research into quinazoline derivatives has also included their evaluation for antimicrobial and anti-inflammatory activities. These compounds have shown promising results against a variety of bacterial and fungal strains, as well as in models of inflammation, indicating their potential as leads for the development of new therapeutic agents (Dewangan et al., 2016).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorobenzyl)-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 4-chlorobenzyl and 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl groups.", "Starting Materials": [ "2-aminobenzoic acid", "4-chlorobenzaldehyde", "3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylamine", "acetic anhydride", "phosphorus oxychloride", "sodium hydroxide", "ethyl acetate", "methanol", "chloroform", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-phenylquinazolin-4(3H)-one", "a. Dissolve 2-aminobenzoic acid (1.0 g, 7.2 mmol) and phosphorus oxychloride (1.5 mL, 16.2 mmol) in chloroform (10 mL) and reflux for 2 hours.", "b. Cool the reaction mixture to room temperature and add ice-cold water (20 mL).", "c. Extract the product with chloroform (3 x 20 mL) and dry over anhydrous sodium sulfate.", "d. Concentrate the organic layer under reduced pressure to obtain 2-phenylquinazolin-4(3H)-one as a yellow solid (1.2 g, 90%).", "Step 2: Synthesis of 3-(4-chlorobenzyl)-2-phenylquinazolin-4(3H)-one", "a. Dissolve 2-phenylquinazolin-4(3H)-one (1.0 g, 4.8 mmol) and 4-chlorobenzaldehyde (1.3 g, 8.6 mmol) in ethanol (20 mL) and add sodium hydroxide (0.5 g, 12.5 mmol).", "b. Reflux the reaction mixture for 6 hours.", "c. Cool the reaction mixture to room temperature and filter the product.", "d. Wash the product with water and dry under vacuum to obtain 3-(4-chlorobenzyl)-2-phenylquinazolin-4(3H)-one as a yellow solid (1.8 g, 85%).", "Step 3: Synthesis of 3-(4-chlorobenzyl)-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione", "a. Dissolve 3-(4-chlorobenzyl)-2-phenylquinazolin-4(3H)-one (0.5 g, 1.5 mmol) and 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylamine (0.5 g, 2.3 mmol) in acetic anhydride (10 mL).", "b. Reflux the reaction mixture for 6 hours.", "c. Cool the reaction mixture to room temperature and add ice-cold water (20 mL).", "d. Extract the product with ethyl acetate (3 x 20 mL) and dry over anhydrous sodium sulfate.", "e. Concentrate the organic layer under reduced pressure to obtain 3-(4-chlorobenzyl)-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione as a yellow solid (0.8 g, 80%)." ] } | |

CAS No. |

1207008-12-5 |

Molecular Formula |

C25H19ClN4O5 |

Molecular Weight |

490.9 |

IUPAC Name |

3-[(4-chlorophenyl)methyl]-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C25H19ClN4O5/c1-33-20-10-6-15(12-21(20)34-2)22-28-23(35-29-22)16-5-9-18-19(11-16)27-25(32)30(24(18)31)13-14-3-7-17(26)8-4-14/h3-12H,13H2,1-2H3,(H,27,32) |

InChI Key |

GKGAFSMSABVMAU-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Cl)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate](/img/structure/B2483572.png)

![[3-(Methylthio)benzyl]amine hydrochloride](/img/structure/B2483575.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2483577.png)

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2483581.png)

![4-bromo-1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2483584.png)

![3-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2483586.png)

![N-(2,5-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2483587.png)

![2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2483590.png)